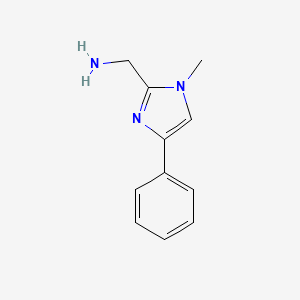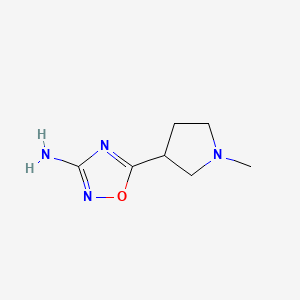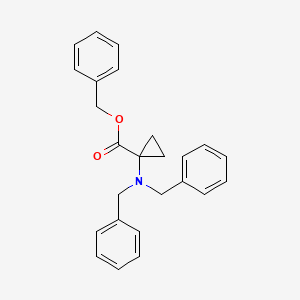
(1-Methyl-4-phenylimidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-4-phenylimidazol-2-yl)methanamine: is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the first position, a phenyl group at the fourth position, and a methanamine group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-phenylimidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable aryl halide under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.
化学反応の分析
Types of Reactions: (1-Methyl-4-phenylimidazol-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
Chemistry: In chemistry, (1-Methyl-4-phenylimidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts. Its versatility makes it a valuable component in various industrial processes .
作用機序
The mechanism of action of (1-Methyl-4-phenylimidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
(1-Methyl-4-phenylimidazol-2-yl)methanol: This compound differs by having a hydroxyl group instead of a methanamine group.
(1-Methyl-4-phenylimidazol-2-yl)acetic acid: This compound features a carboxylic acid group instead of a methanamine group.
Uniqueness: (1-Methyl-4-phenylimidazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(1-methyl-4-phenylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(13-11(14)7-12)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 |
InChIキー |
ACJGTTDKXBKEFE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1CN)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)

![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)





